3,5-Dichloro-4-methoxybenzoyl chloride

Overview

Description

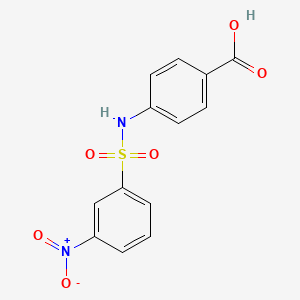

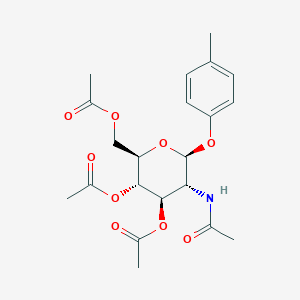

3,5-Dichloro-4-methoxybenzoyl chloride is a chemical compound with the molecular formula C8H5Cl3O2 . It has a molecular weight of 239.48 . The IUPAC name for this compound is 3,5-dichloro-4-methoxybenzoyl chloride .

Molecular Structure Analysis

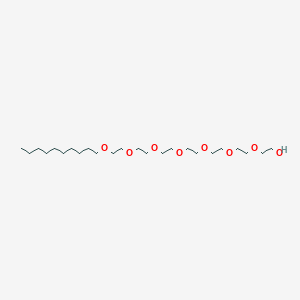

The InChI code for 3,5-Dichloro-4-methoxybenzoyl chloride is 1S/C8H5Cl3O2/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3 . Its canonical SMILES string is COC1=C(C=C(C=C1Cl)C(=O)Cl)Cl .Physical And Chemical Properties Analysis

The compound has a molecular weight of 239.5 g/mol . It has a computed XLogP3 value of 3.9, indicating its lipophilicity . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 237.935512 g/mol . The topological polar surface area of the compound is 26.3 Ų . It has a heavy atom count of 13 .Scientific Research Applications

Solvolysis and Kinetic Studies

3,5-Dichloro-4-methoxybenzoyl chloride has been a subject of interest in understanding the ortho-effect in solvolyses, particularly the kinetics of reactions involving aromatic rings. Research showed the reactivity of various dichlorobenzoyl chlorides, including 3,5-dichloro derivatives, in different solvents, indicating an ionization pathway with a moderate nucleophilic solvation component. This research helps in understanding the behavior of such compounds under different solvent conditions and their reactivity patterns, offering insights valuable in fields like synthetic chemistry and pharmacology (Park & Kevill, 2012).

Synthetic Applications

The compound has been employed in synthetic chemistry, particularly in the creation of certain organic structures. For instance, it is used in the synthesis of 3-alkyl-4-(p-methoxybenzoylamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, substances characterized for their chemical properties and potential applications. This includes the determination of pKa values and performing GIAO NMR calculations, which are crucial in understanding the behavior of these compounds in various solvents and their structural characteristics (Yüksek et al., 2008).

Analytical Chemistry

3,5-Dichloro-4-methoxybenzoyl chloride also finds its application in analytical chemistry. Studies have explored its use in charge-transfer spectrophotometry for quantitative analysis. The determination of 3,5-dichlorobenzoyl chloride through the formation of charge-transfer complex with p-benzoquinone and subsequent analysis demonstrates its practical utility in sensitive, quantitative analysis methods, showcasing its significance in analytical applications (Xiao-hui, 2007).

Environmental Chemistry

In the realm of environmental chemistry, this compound's derivatives have been studied for their role in processes like mineralization of herbicides in aqueous media. This is crucial for understanding the degradation and treatment of environmental pollutants, offering insights into the environmental fate and treatment options for certain contaminants (Brillas et al., 2003).

Organic Photovoltaics

Research into organic bulk heterojunction photovoltaic devices has utilized derivatives of 3,5-Dichloro-4-methoxybenzoyl chloride, particularly 3,5-dinitrobenzoyl chloride, linked to graphene oxide, as an electron acceptor. This application demonstrates the compound's potential in the development of novel materials for energy conversion and highlights its role in advancing renewable energy technologies (Stylianakis et al., 2012).

properties

IUPAC Name |

3,5-dichloro-4-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O2/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWIGDNQZKUVSQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397026 | |

| Record name | 3,5-dichloro-4-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-4-methoxybenzoyl chloride | |

CAS RN |

29568-76-1 | |

| Record name | 3,5-dichloro-4-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1623228.png)

![2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-hydrazono}pentanedioic acid](/img/structure/B1623231.png)

amino]-](/img/structure/B1623246.png)